Benzeneacetamide, 2-[(4-chloro-2-methylphenoxy)methyl]--alpha--hydroxy-
Benzeneacetamide, 2-[(4-chloro-2-methylphenoxy)methyl]--alpha--hydroxy-
Brand Name:
Vulcanchem
CAS No.:
173662-92-5
VCID:
VC0068531
InChI:
InChI=1S/C16H16ClNO3/c1-10-8-12(17)6-7-14(10)21-9-11-4-2-3-5-13(11)15(19)16(18)20/h2-8,15,19H,9H2,1H3,(H2,18,20)
SMILES:
CC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2C(C(=O)N)O
Molecular Formula:
C16H16ClNO3
Molecular Weight:
305.758
Benzeneacetamide, 2-[(4-chloro-2-methylphenoxy)methyl]--alpha--hydroxy-
CAS No.: 173662-92-5
Main Products
VCID: VC0068531
Molecular Formula: C16H16ClNO3
Molecular Weight: 305.758
CAS No. | 173662-92-5 |
---|---|
Product Name | Benzeneacetamide, 2-[(4-chloro-2-methylphenoxy)methyl]--alpha--hydroxy- |
Molecular Formula | C16H16ClNO3 |
Molecular Weight | 305.758 |
IUPAC Name | 2-[2-[(4-chloro-2-methylphenoxy)methyl]phenyl]-2-hydroxyacetamide |
Standard InChI | InChI=1S/C16H16ClNO3/c1-10-8-12(17)6-7-14(10)21-9-11-4-2-3-5-13(11)15(19)16(18)20/h2-8,15,19H,9H2,1H3,(H2,18,20) |
Standard InChIKey | WYSYEDZVTFFLCA-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2C(C(=O)N)O |
Synonyms | Benzeneacetamide, 2-[(4-chloro-2-methylphenoxy)methyl]--alpha--hydroxy- |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume